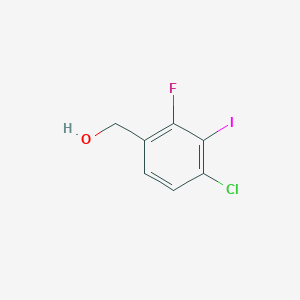

(4-Chloro-2-fluoro-3-iodophenyl)methanol

Descripción

(4-Chloro-2-fluoro-3-iodophenyl)methanol is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅ClFIO and a molar mass of 286.47 g/mol . Its structure features a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, iodine (I) at position 3, and a hydroxymethyl (-CH₂OH) group at position 1. The combination of three halogens (Cl, F, I) and the alcohol functional group imparts unique physicochemical properties, making it a candidate for pharmaceutical intermediates or materials science applications.

Propiedades

Fórmula molecular |

C7H5ClFIO |

|---|---|

Peso molecular |

286.47 g/mol |

Nombre IUPAC |

(4-chloro-2-fluoro-3-iodophenyl)methanol |

InChI |

InChI=1S/C7H5ClFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |

Clave InChI |

IDHOSEHJUMAGBA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1CO)F)I)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

(2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9)

- Key Differences : The chlorine and fluorine substituents are swapped (Cl at position 2, F at position 4).

- Impact :

(4-Fluoro-2-iodophenyl)methanol (CAS: 937649-01-9)

- Key Differences : Lacks chlorine, with only F and I substituents.

Functional Group Variants

1-(4-Chloro-2-iodophenyl)ethanol (CAS: 1192931-79-5)

- Structure : Features a secondary alcohol (-CH(OH)CH₃) instead of a primary benzyl alcohol.

- Key Differences: Acidity: The secondary alcohol is less acidic (pKa ~16–18) compared to primary benzyl alcohols (pKa ~15–16). Synthetic Yield: Reported yields for similar ethanol derivatives reach 89%, suggesting efficient synthesis routes .

Chloromethylphenols (e.g., 4-Chloro-2-methylphenol)

- Structure: Phenolic -OH group instead of benzyl alcohol.

- Key Differences: Acidity: Phenols (pKa ~9–10) are significantly more acidic than benzyl alcohols due to resonance stabilization of the phenoxide ion. Environmental Persistence: Chlorophenols are known environmental pollutants with slow degradation, whereas iodinated analogs may exhibit different degradation pathways due to iodine’s larger atomic radius .

Halogenation Patterns

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS: 1443324-44-4)

- Structure : Furan ring with Cl, F, and methyl groups; hydroxymethyl attached to a phenyl group.

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate

- Structure : Phosphonate ester with trifluoroethyl and chlorophenyl groups.

- Key Differences :

- Application : Phosphonates are often used as flame retardants or agrochemicals, whereas halogenated benzyl alcohols are more common in pharmaceutical synthesis .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.